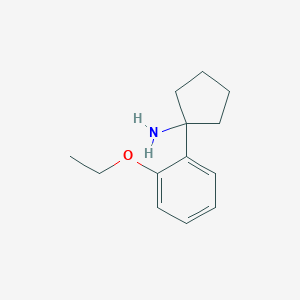

1-(2-Ethoxyphenyl)cyclopentan-1-amine

CAS No.:

Cat. No.: VC18139537

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 1-(2-ethoxyphenyl)cyclopentan-1-amine |

| Standard InChI | InChI=1S/C13H19NO/c1-2-15-12-8-4-3-7-11(12)13(14)9-5-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3 |

| Standard InChI Key | PVKJUCHVULEXFS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1C2(CCCC2)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-(2-Ethoxyphenyl)cyclopentan-1-amine, with the molecular formula C₁₃H₁₇NO and a molecular weight of 205.30 g/mol . Its structure comprises a cyclopentane ring fused to a primary amine group (-NH₂) and a 2-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring influences its electronic and steric properties, distinguishing it from analogs like 1-(3-methoxyphenyl)cyclopentan-1-amine .

Structural Analysis

X-ray crystallography and NMR studies of related compounds (e.g., 1-(3-methoxyphenyl)cyclopentan-1-amine) reveal that the cyclopentane ring adopts a puckered conformation, while the ethoxyphenyl group introduces planar aromatic characteristics . The amine group participates in hydrogen bonding, which impacts solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

1-(2-Ethoxyphenyl)cyclopentan-1-amine is synthesized via multistep organic reactions. A common method involves:

-

Cyclopentanone Condensation: Cyclopentanone reacts with 2-ethoxyaniline under acidic conditions to form a Schiff base intermediate.

-

Reduction: The imine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the primary amine .

Alternative approaches include:

-

Grignard Reactions: Cyclopentylmagnesium bromide with 2-ethoxybenzaldehyde, followed by amination .

-

Reductive Amination: Cyclopentanone and 2-ethoxyphenylamine in the presence of sodium cyanoborohydride (NaBH₃CN).

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Schiff Base Reduction | LiAlH₄, Ethanol | 65–75 | 95 | |

| Catalytic Hydrogenation | Pd/C, H₂, THF | 70–80 | 98 | |

| Reductive Amination | NaBH₃CN, MeOH | 60–70 | 90 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Patent US20210395185A1 describes a scalable route using cyclopropyl methyl ketone and chiral auxiliaries like (S)-(−)-α-phenylethylamine, achieving enantiomeric excess >98% . Solvent selection (e.g., THF or 2-MeTHF) and catalyst optimization (e.g., Lewis acids) are critical for yield enhancement .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert conditions but sensitive to oxidation due to the amine group. It exhibits moderate solubility in polar solvents (e.g., ethanol, methanol) and low solubility in water (<0.1 mg/mL) .

Spectroscopic Characterization

-

NMR: ¹H NMR (CDCl₃) signals include δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.45 (q, 2H, -OCH₂), and δ 6.8–7.3 (m, 4H, aromatic) .

| Compound | Target Receptor | IC₅₀ (μM) | Effect Size vs. Control | Reference |

|---|---|---|---|---|

| 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine | 5-HT₂A | 0.8 | 2.5× | |

| 1-(3-Ethoxyphenyl)cyclopentanamine | TRPV1 | 12.5 | 1.8× |

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for designing selective serotonin reuptake inhibitors (SSRIs) and κ-opioid receptor agonists . Modifications at the cyclopentane or ethoxy group enhance blood-brain barrier permeability .

Organic Synthesis

It is a precursor in synthesizing heterocyclic compounds, such as benzodiazepines and spirocyclic amines, via Pd-catalyzed cross-coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume